molecular formula C9H8BrNO B8342709 2-Bromo-5-isocyanato-1,3-dimethylbenzene

2-Bromo-5-isocyanato-1,3-dimethylbenzene

Cat. No.: B8342709
M. Wt: 226.07 g/mol
InChI Key: AJVVGMPXTVEDHV-UHFFFAOYSA-N
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Description

2-Bromo-5-isocyanato-1,3-dimethylbenzene is a halogenated aromatic compound featuring a bromine atom at the 2-position, an isocyanato group (-NCO) at the 5-position, and methyl substituents at the 1- and 3-positions. This structure confers unique physicochemical properties, including moderate polarity due to the electron-withdrawing isocyanato group and steric hindrance from the methyl groups. The compound is primarily utilized in organic synthesis as a building block for pharmaceuticals, agrochemicals, and advanced materials, leveraging the reactivity of the isocyanato group in urethane or urea formation .

Properties

Molecular Formula

C9H8BrNO

Molecular Weight

226.07 g/mol

IUPAC Name

2-bromo-5-isocyanato-1,3-dimethylbenzene

InChI

InChI=1S/C9H8BrNO/c1-6-3-8(11-5-12)4-7(2)9(6)10/h3-4H,1-2H3

InChI Key

AJVVGMPXTVEDHV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Br)C)N=C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Key structural analogues include halogenated dimethylbenzenes (e.g., 2-bromo-1,3-dimethylbenzene, 2-chloro-1,3-dimethylbenzene) and substituted derivatives (e.g., nitro, fluoro).

Table 1: Comparison of Physical Properties

Compound Molar Solubility (mmol/L) Boiling Point (°C) Density (g/mL) Key Substituent Effects
2-Bromo-5-isocyanato-1,3-dimethylbenzene* Not reported ~220 (estimated) ~1.4 (estimated) Polar -NCO increases solubility vs. Br; steric hindrance reduces reactivity
2-Bromo-1,3-dimethylbenzene 0.10 219-220 1.394 Bromine: Low solubility, electron-withdrawing
2-Fluoro-1,3-dimethylbenzene 0.46 Not reported Not reported Fluorine: Higher solubility due to smaller size and polarity
2-Bromo-5-iodo-1,3-dimethylbenzene Not reported Not reported Not reported Iodo: Increased molecular weight, similar steric effects
2-Chloro-1,3-dimethylbenzene Not reported ~215 (estimated) ~1.3 (estimated) Chlorine: Intermediate solubility between Br and F

*Estimated values based on structural similarity to 2-bromo-5-chloro-1,3-dimethylbenzene .

Key Observations :

  • However, steric hindrance from methyl groups may limit solubility gains .
  • Bromine and iodine substituents contribute to higher molecular weight and density compared to fluorine or chlorine .

Reactivity in Catalytic Coupling Reactions

The reactivity of halogenated dimethylbenzenes in cross-coupling reactions (e.g., Suzuki-Miyaura) is influenced by steric and electronic effects:

  • 2-Bromo-1,3-dimethylbenzene exhibits lower conversion rates in coupling with boronic acids due to steric hindrance from methyl groups .
  • Bromomesitylene (1,3,5-trimethyl-2-bromobenzene) , with greater steric bulk, shows even lower reactivity .

Table 2: Hazard Comparison

Compound Hazards Regulatory Status
This compound Severe eye irritation, skin sensitization (inferred) Not listed under TSCA
2-Bromo-5-iodo-1,3-dimethylbenzene Severe eye damage, skin allergies Not listed under TSCA
Nitro-1,3-dimethylbenzenes (e.g., 2-nitro) Explosive risk, toxic metabolites Classified as hazardous

Key Insights :

  • Isocyanato and iodo derivatives share severe ocular and dermal hazards, but nitro compounds pose additional explosive risks .
  • Halogenated dimethylbenzenes generally require stringent handling (e.g., ventilation, PPE) due to toxicity .

Electronic and Steric Effects

  • Electron-Withdrawing Groups (EWGs) : The -NCO group in this compound deactivates the aromatic ring, reducing electrophilic substitution reactivity compared to methyl- or halogen-only analogues.
  • Steric Hindrance : Methyl groups at 1- and 3-positions hinder access to the reactive bromine and isocyanato sites, impacting reaction kinetics .

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